4-Ethynyl-2-fluorobenzonitrile chemical properties
4-Ethynyl-2-fluorobenzonitrile chemical properties
4-Ethynyl-2-fluorobenzonitrile: A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Executive Summary
In the landscape of modern organic synthesis and drug discovery, polyfunctional building blocks are highly sought after for their ability to undergo orthogonal transformations. 4-Ethynyl-2-fluorobenzonitrile (CAS: 167858-57-3) is a prime example of such a scaffold[1]. Featuring a terminal alkyne, an electrophilic nitrile, and an inductively withdrawing fluoro substituent, this molecule serves as a critical intermediate. It is heavily utilized in the development of DAPI-related antiparasitic diamidines, the synthesis of 1,2,3-triazole-fused heterocycles via click chemistry, and the engineering of high-birefringence liquid crystals[2][3][4].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies.
Physicochemical Profiling
Understanding the baseline physical properties of 4-Ethynyl-2-fluorobenzonitrile is essential for predicting its behavior in various solvent systems and chromatographic environments. The quantitative data is summarized below[1][2][5]:
| Property | Value |
| Chemical Name | 4-Ethynyl-2-fluorobenzonitrile |
| CAS Number | 167858-57-3 |
| Molecular Formula | C₉H₄FN |
| Molecular Weight | 145.13 g/mol |
| Appearance | Yellow solid / crystalline powder |
| Melting Point | ~120 °C |
| Storage Conditions | Inert atmosphere, 2-8 °C |
| SMILES | C#Cc1ccc(c(c1)F)C#N |
Structural & Electronic Causality: The Trifunctional Advantage
The synthetic utility of 4-ethynyl-2-fluorobenzonitrile is dictated by the electronic interplay of its three functional groups. As an Application Scientist, it is crucial to understand why this specific substitution pattern is advantageous:
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The Nitrile Group (-CN): As a strongly electron-withdrawing group, the nitrile activates the aromatic ring. More importantly, it serves as a direct precursor for amidine formation via the Pinner reaction. Amidines are the primary pharmacophores in DNA minor-groove binding agents (like DAPI), as they provide the necessary cationic charge for electrostatic interaction with the DNA phosphate backbone[2].
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The Ortho-Fluoro Substituent (-F): Fluorine’s high electronegativity exerts a strong inductive effect (-I). Positioned ortho to the nitrile, it increases the electrophilicity of the nitrile carbon, accelerating nucleophilic attack during amidine synthesis. In medicinal chemistry, this fluorine atom also modulates the pKa of the resulting amidine, enhances metabolic stability, and influences the binding affinity to kinetoplast DNA in parasites[2].
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The Terminal Alkyne (-C≡CH): The ethynyl group provides a versatile, orthogonal reactive handle. Its slightly acidic terminal proton allows for easy deprotonation and transmetalation, making it an ideal substrate for Sonogashira cross-couplings (to extend conjugation) or Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) to form rigid heterocyclic linkers[3].
Synthetic Methodologies & Mechanistic Causality
The standard synthesis of 4-ethynyl-2-fluorobenzonitrile relies on a two-step sequence starting from commercially available 4-bromo-2-fluorobenzonitrile.
Two-step synthesis of 4-Ethynyl-2-fluorobenzonitrile via Sonogashira coupling and desilylation.
Mechanistic Rationale:
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PdCl₂(PPh₃)₂ & CuI: The palladium precatalyst is reduced in situ to the active Pd(0) species, which undergoes oxidative addition into the C-Br bond. CuI acts as a co-catalyst, forming a copper acetylide intermediate with TMS-acetylene. This facilitates the crucial transmetalation step, transferring the alkyne to the palladium center before reductive elimination[2].
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TBAF (Tetrabutylammonium fluoride): Fluoride ions have an exceptionally high thermodynamic affinity for silicon (forming strong Si-F bonds). This drives the rapid and quantitative cleavage of the trimethylsilyl (TMS) protecting group, revealing the terminal alkyne[2].
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process checks to confirm successful transformations.
Protocol A: Sonogashira Coupling
Objective: Synthesis of 2-Fluoro-4-((trimethylsilyl)ethynyl)benzonitrile.
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Preparation: In an oven-dried Schlenk flask, dissolve 4-bromo-2-fluorobenzonitrile (1.0 equiv) in anhydrous THF under an argon atmosphere.
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Catalyst Loading: Add PdCl₂(PPh₃)₂ (0.05 equiv) and CuI (0.10 equiv). Causality: Strict inert conditions are required here to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
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Reagent Addition: Inject triethylamine (1.5 equiv) followed by trimethylsilylacetylene (1.2 equiv).
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Reaction: Stir the mixture at 60 °C for 4–6 hours.
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Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (UV active) should completely disappear, replaced by a new, highly UV-active spot with a higher Rf value (due to the lipophilic TMS group).
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Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.
Protocol B: Desilylation
Objective: Deprotection to yield 4-Ethynyl-2-fluorobenzonitrile.
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Preparation: Dissolve the silylated intermediate from Protocol A in a 1:1 mixture of THF and Dichloromethane (DCM)[2].
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Deprotection: Cool the solution to 0 °C and add TBAF (1.0 M in THF, 1.1 equiv) dropwise.
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Reaction: Stir at room temperature for 1 hour.
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Validation Check: TLC will show the disappearance of the high-Rf TMS-protected spot and the appearance of a lower-Rf spot (the free alkyne).
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Isolation: Wash the organic layer with water to remove TBAF salts, dry, and concentrate. Recrystallize the crude product to obtain a yellow solid.
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Final Verification: Confirm the melting point is approximately 120 °C[2].
Applications in Drug Discovery & Materials Science
The orthogonal reactivity of 4-ethynyl-2-fluorobenzonitrile allows it to branch into multiple advanced research domains.
Divergent application pathways of 4-Ethynyl-2-fluorobenzonitrile in research.
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Antiparasitic Drug Development: The compound is a critical building block for synthesizing near-linear cationic indole derivatives. These DAPI analogs exhibit potent in vitro activity against Trypanosoma brucei rhodesiense (sleeping sickness) and Plasmodium falciparum (malaria). The ethynyl group provides a rigid, linear geometry that perfectly fits the minor groove of kinetoplast DNA, leading to rapid destruction of the parasite's mitochondria[2].
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Heterocyclic Synthesis via Click Chemistry: The terminal alkyne is utilized in tandem approaches involving the 1,6-conjugate addition of TMS-azide to o-alkynylated p-quinone methides, followed by an intramolecular [3+2]-cycloaddition. This grants access to complex 1,2,3-triazole-fused isoindoline derivatives[3].
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Advanced Optical Materials: In materials science, the terminal alkyne undergoes further Sonogashira coupling to synthesize phenyl diacetylene-based liquid crystals. These molecules exhibit exceptionally high birefringence, which is highly desirable for advanced electro-optical displays and photonic devices[4].
References
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Boykin, D.W. et al. (ResearchGate) - Synthesis, DNA binding, fluorescence measurements and antiparasitic activity of DAPI related diamidines [Link]
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MolAid - 4-ethynyl-2-fluorobenzonitrile | 167858-57-3 Chemical Data & Applications [Link]
